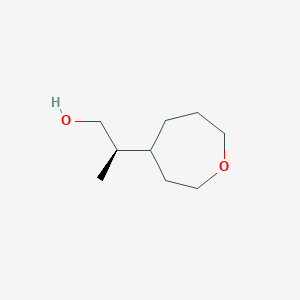

(2R)-2-(Oxepan-4-yl)propan-1-ol

Descripción

(2R)-2-(Oxepan-4-yl)propan-1-ol is a chiral secondary alcohol featuring a seven-membered oxepane ring substituted at the 4-position and a primary alcohol group at the propan-1-ol chain. The (2R)-stereochemistry confers enantioselectivity, which may influence its physicochemical properties and biological interactions. Oxepane, a saturated oxygen-containing heterocycle, contributes to the compound’s conformational flexibility and moderate polarity.

Propiedades

IUPAC Name |

(2R)-2-(oxepan-4-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-8(7-10)9-3-2-5-11-6-4-9/h8-10H,2-7H2,1H3/t8-,9?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEWKEAPEGLEDJ-IENPIDJESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C1CCCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares (2R)-2-(Oxepan-4-yl)propan-1-ol with structurally related compounds, emphasizing key differences in functional groups, ring systems, and stereochemistry:

Key Observations:

- Ring Size and Flexibility : The oxepane ring in the target compound offers greater conformational flexibility compared to smaller rings like epoxides (3-membered) or tetrahydropyrans (6-membered). This may enhance its ability to interact with hydrophobic binding pockets in biological systems.

- Alcohol Reactivity : The primary alcohol in (2R)-2-(Oxepan-4-yl)propan-1-ol is more prone to oxidation and esterification than tertiary alcohols (e.g., 2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-ol) .

- Stereochemical Impact : The (2R)-configuration distinguishes it from enantiomeric forms, which could affect chiral recognition in catalysis or drug-receptor interactions.

Physicochemical Properties (Inferred)

| Property | (2R)-2-(Oxepan-4-yl)propan-1-ol | 2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-ol | (2R)-2-Methyloxiran-2-yl Derivatives |

|---|---|---|---|

| Boiling Point | Moderate (~200–220°C) | Lower (~180–200°C) | Variable (depends on substituents) |

| Solubility in Water | Moderate (due to H-bonding) | Low (tertiary alcohol, hydrophobic ring) | Low (complex substituents) |

| Lipophilicity (logP) | ~1.5–2.0 | ~2.5–3.0 (methyl group enhances hydrophobicity) | Highly variable |

Notes:

- The oxepane ring increases water solubility compared to cyclohexene derivatives due to polar oxygen interactions.

- Tertiary alcohols like 2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-ol exhibit lower solubility but higher membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.